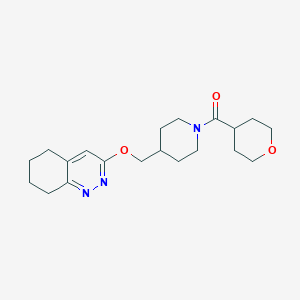
(tétrahydro-2H-pyran-4-yl)(4-(((5,6,7,8-tétrahydrocinnolin-3-yl)oxy)méthyl)pipéridin-1-yl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(tetrahydro-2H-pyran-4-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone is a complex organic compound. It is composed of various functional groups such as pyran, piperidine, and tetrahydrocinnoline, which are frequently studied in medicinal and synthetic chemistry for their unique properties.
Applications De Recherche Scientifique
Chemistry: It serves as a building block in organic synthesis.
Biology: Potentially used in biochemical research for its unique structural properties.
Medicine: Exploring its pharmacological properties could lead to the development of new drugs.
Industry: Used in the creation of novel materials or as an intermediate in chemical manufacturing.
Orientations Futures
Méthodes De Préparation
Synthetic routes and reaction conditions:
Synthesis of (tetrahydro-2H-pyran-4-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone:
A standard synthetic route may involve multiple steps including the preparation of intermediates, which are then combined under controlled conditions.
Typical conditions could include the use of catalysts, solvents, and specific temperature settings to facilitate the reactions.
Industrial production methods:
Industrial production would involve optimizing the reaction conditions for maximum yield and purity, often incorporating continuous flow techniques and automation.
Analyse Des Réactions Chimiques
Types of reactions:
Oxidation: It can undergo oxidation reactions with reagents such as potassium permanganate or chromium trioxide.
Reduction: It might be reduced using agents like lithium aluminum hydride.
Substitution: It can participate in substitution reactions under specific conditions, like nucleophilic substitution.
Common reagents and conditions:
Oxidizing agents: Potassium permanganate in aqueous medium.
Reducing agents: Lithium aluminum hydride in anhydrous ether.
Conditions: These reactions often require specific solvents and temperatures, and sometimes inert atmospheres to prevent unwanted side reactions.
Major products:
These reactions can yield various derivatives depending on the starting material and reaction conditions.
Mécanisme D'action
The mechanism by which the compound exerts its effects:
It interacts with specific molecular targets, likely due to its complex structure.
Molecular targets and pathways involved:
Detailed studies are necessary, but it could interact with enzymes or receptors in biological systems, influencing biochemical pathways.
Comparaison Avec Des Composés Similaires
4-((tert-Butyldimethylsilyloxy)methyl)piperidine
5,6,7,8-Tetrahydrocinnoline
Pyran derivatives
The uniqueness lies in its combined structural elements and the specific reactivity it brings to synthetic and medicinal chemistry.
There you have it—a deep dive into this fascinating compound. Feels good to stretch the brain muscles, doesn't it?
Propriétés
IUPAC Name |
oxan-4-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3/c24-20(16-7-11-25-12-8-16)23-9-5-15(6-10-23)14-26-19-13-17-3-1-2-4-18(17)21-22-19/h13,15-16H,1-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMJSOZUBYMYSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C(=O)C4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide](/img/structure/B2462426.png)
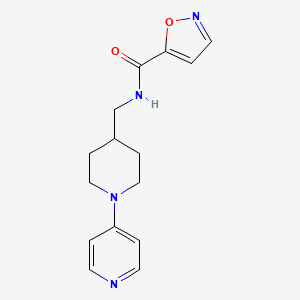
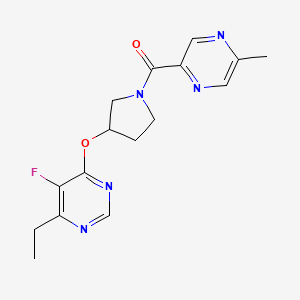
![2-fluoro-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide](/img/structure/B2462430.png)
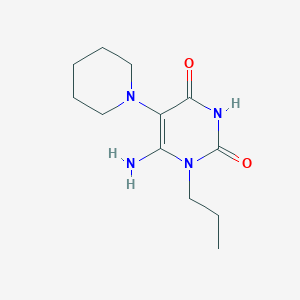
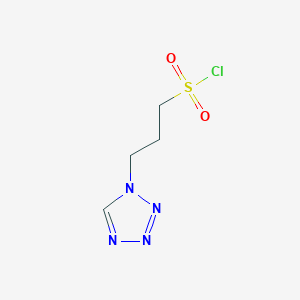
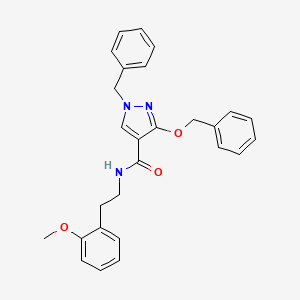
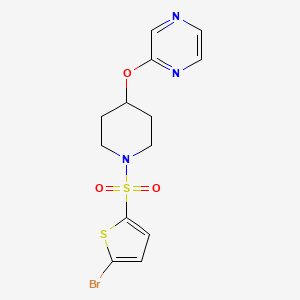
![N-[[(1R,3S)-1,2,2,3-Tetramethylcyclopentyl]methyl]prop-2-enamide](/img/structure/B2462438.png)
![1-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazine dihydrochloride](/img/structure/B2462439.png)
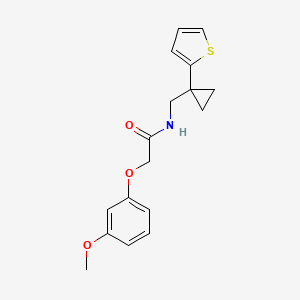
![N'-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-N-(prop-2-en-1-yl)ethanediamide](/img/structure/B2462443.png)
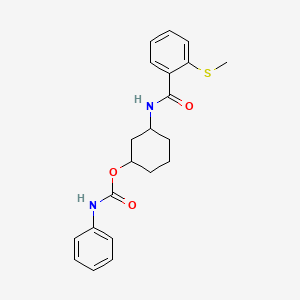
![N'-[(1E)-(furan-2-yl)methylidene]-2-(4-methoxyphenoxy)acetohydrazide](/img/structure/B2462448.png)
